4-methoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
Description
The compound 4-methoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide is a benzamide derivative featuring a 4-methoxybenzoyl core, an N-(2-methoxyphenyl) substituent, and a pyrrolidinone-containing methyl group. This structure combines aromatic methoxy groups with a polar, heterocyclic pyrrolidinone moiety, which may influence its physicochemical properties (e.g., solubility, hydrogen-bonding capacity) and biological activity .
Properties
IUPAC Name |
4-methoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-25-16-11-9-15(10-12-16)20(24)22(14-21-13-5-8-19(21)23)17-6-3-4-7-18(17)26-2/h3-4,6-7,9-12H,5,8,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZJPOKPZOOHMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N(CN2CCCC2=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-methoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the benzamide core, followed by the introduction of the methoxy groups and the pyrrolidinone ring. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability .
Chemical Reactions Analysis
4-methoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction can reduce specific functional groups, such as nitro groups to amines. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can replace one functional group with another.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for 4-methoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide is with a molecular weight of approximately 354.4 g/mol. The compound features a methoxy group, which enhances its solubility and bioavailability, making it an interesting candidate for pharmaceutical applications.
Antiviral Properties
There is growing interest in the antiviral properties of benzamide derivatives. Compounds structurally related to 4-methoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide have been evaluated for their ability to inhibit viruses like Hepatitis B virus (HBV). Studies have demonstrated that certain benzamide derivatives can enhance intracellular levels of APOBEC3G, a protein that inhibits viral replication . This positions the compound as a candidate for further research into antiviral therapies.
Neuroprotective Effects
Some studies suggest that compounds similar to 4-methoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide may possess neuroprotective effects due to their interaction with neurotransmitter systems. The oxopyrrolidine moiety may contribute to cognitive enhancement or neuroprotection, warranting further investigation into its potential use in treating neurodegenerative diseases like Alzheimer's .
Anti-inflammatory Activity
The anti-inflammatory properties of benzamide derivatives are well-documented, suggesting that 4-methoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide could be effective in managing inflammatory conditions. The presence of methoxy groups may enhance these effects by modulating inflammatory pathways .
Synthesis of Novel Materials
The unique chemical structure of 4-methoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide allows for the synthesis of novel materials with specific properties. Its incorporation into polymer matrices could lead to materials with enhanced thermal stability or specific mechanical properties, useful in various industrial applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-methoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Benzamide Core
A. Methoxy Group Positioning
- 4-Methoxy-N-(2-methoxybenzyl)benzamide (): Lacks the pyrrolidinone group but shares the 4-methoxybenzamide and 2-methoxyphenyl motifs.
- N-(2-Methoxyphenyl)-2-((4-nitrobenzyl)oxy)benzamide (): Replaces the pyrrolidinone with a nitrobenzyloxy group. This substitution introduces strong electron-withdrawing effects, altering electronic properties and reactivity .
B. Heterocyclic Modifications
- 4-[(4-Chloro-1H-pyrazol-1-yl)methyl]-N-(2-methoxyphenyl)benzamide (): Substitutes pyrrolidinone with a chloropyrazole ring. The pyrazole’s aromaticity and chlorine atom enhance lipophilicity, which may improve membrane permeability but reduce metabolic stability .
- VUF 8504 (4-Methoxy-N-(3-(2-pyridinyl)-1-isoquinolinyl)benzamide) (): Features an isoquinoline-pyridine system instead of pyrrolidinone.
A. A3 Adenosine Receptor (A3AR) Ligands
Key Observations :
- The target compound’s pyrrolidinone group may mimic urea or amide functionalities in known A3AR ligands (e.g., VUF 5574), but its affinity remains uncharacterized.
- Quinazoline and isoquinoline cores in VUF compounds improve receptor selectivity due to extended aromatic interactions .
Key Observations :
Physicochemical Properties
Key Observations :
- The pyrrolidinone group in the target compound increases hydrogen-bonding capacity (5 acceptors vs. 3–4 in analogs), likely enhancing solubility in polar solvents .
- Higher LogP in chloropyrazole analog (4.0) suggests greater lipophilicity, which may correlate with enhanced blood-brain barrier penetration .
Biological Activity
4-Methoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide is a compound of interest due to its diverse biological activities. This article explores its biological activity, including antiproliferative, antibacterial, and antioxidative effects, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the following molecular formula:
- Molecular Formula : C23H24N4O4
- Molecular Weight : 404.5 g/mol
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, highlighting its potential therapeutic applications.
Antiproliferative Activity
Antiproliferative activity refers to the ability of a substance to inhibit cell growth and proliferation. The following table summarizes the IC50 values (the concentration required to inhibit 50% of cell viability) against different cancer cell lines:
In a study, the compound demonstrated significant antiproliferative activity against MCF-7 cells, indicating its potential as an anticancer agent. The selectivity towards certain cell lines suggests that it may be developed further for targeted cancer therapies.
Antibacterial Activity
The antibacterial properties of the compound were assessed against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are presented below:
The compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria such as Enterococcus faecalis and Staphylococcus aureus, suggesting its potential use in treating bacterial infections.
Antioxidative Activity
Antioxidative activity is crucial for combating oxidative stress in biological systems. The following table summarizes the antioxidative effects compared to standard antioxidants:
| Compound | Antioxidative Activity (IC50) | Reference |
|---|---|---|
| BHT (Standard) | 10 µM | |
| 4-Methoxy-N-(2-methoxyphenyl)... | 3.1 µM |
The compound demonstrated superior antioxidative activity compared to BHT, indicating its potential for use in formulations aimed at reducing oxidative damage.
Case Studies
Several studies have explored the biological activities of similar compounds within the same chemical family:
- Anticancer Studies : A study found that derivatives of methoxy-substituted benzamides exhibited significant activity against various cancer cell lines, with IC50 values ranging from 1.2 to 5.3 µM, similar to those observed for our compound .
- Antibacterial Research : Another investigation highlighted that methoxy-substituted compounds showed promising antibacterial effects against both Gram-positive and Gram-negative bacteria, reinforcing the findings for our specific compound .
- Antioxidant Evaluations : Research into related compounds indicated enhanced antioxidant properties, suggesting that structural modifications can lead to improved biological activities .
Q & A
Q. Key Data :
| Parameter | Optimal Condition |
|---|---|
| Coupling Reagents | DCC + HOBt |
| Solvent | DMF or DCM |
| Temperature | 0°C → RT (stir 12–24 h) |
| Yield Range | 53–86% (varies by substituent) |
How should researchers validate the structural integrity of this compound?
Basic Research Question
A multi-technique approach is recommended:
- IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹).
- NMR (¹H/¹³C) : Identify methoxy protons (δ 3.7–3.9 ppm), aromatic protons (δ 6.8–7.5 ppm), and pyrrolidinone carbonyl (δ ~170 ppm).
- HRMS (ESI) : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
For crystalline samples, X-ray diffraction using SHELXL software provides atomic-level resolution. SHELX is robust for small-molecule refinement, even with twinned or high-symmetry crystals .
What advanced strategies can optimize fluorescence properties for environmental sensing applications?
Advanced Research Question
Fluorescence intensity is sensitive to solvent polarity, pH, and temperature. For analogous benzamides:
- Solvent Effects : Highest intensity in aprotic solvents (e.g., acetonitrile) due to reduced quenching .
- pH Dependence : Maximal emission at pH 5 (near physiological conditions), attributed to protonation-deprotonation equilibria .
- Thermal Stability : Stable fluorescence at 25°C ; intensity declines above 40°C due to molecular collisions .
Q. Experimental Design :
- Use λex = 340 nm, λem = 380 nm.
- Validate with binding constant (K) calculations via Stern-Volmer plots.
How can structure-activity relationship (SAR) studies guide analog design?
Advanced Research Question
Key modifications to enhance bioactivity (e.g., kinase or HDAC inhibition):
Q. Methodology :
- Synthesize analogs with urea linkers (e.g., N-hydroxybenzamide derivatives) and test inhibitory activity against cancer cell lines (e.g., melanoma) .
- Use molecular docking (AutoDock Vina) to predict binding affinities to HDAC6 or Vif proteins .
What analytical techniques are critical for assessing purity and stability?
Basic Research Question
- HPLC : Reverse-phase C18 column, acetonitrile/water gradient (70:30), UV detection at 254 nm.
- Limit of Detection (LOD) : 0.269 mg/L, LOQ : 0.898 mg/L via calibration curves .
- Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH) for 4 weeks.
How can microwave-assisted synthesis improve reaction efficiency?
Advanced Research Question
Microwave irradiation reduces reaction time from hours to minutes. For example:
- Esterification/Knoevenagel Reactions : 80°C, 300 W, 10–15 min, yielding 53–86% .
- Solvent-Free Conditions : Minimize side products in heterocyclic ring formation .
What computational tools are recommended for electronic structure analysis?
Advanced Research Question
- DFT Calculations (Gaussian 16) : Optimize geometry at B3LYP/6-31G(d) level to predict HOMO-LUMO gaps and charge distribution.
- Molecular Dynamics (AMBER) : Simulate solvation effects in aqueous/PBS buffers .
How to troubleshoot low yields in amide coupling steps?
Basic Research Question
- Activation Issues : Ensure fresh DCC/HOBt; pre-activate carboxylic acid for 30 min.
- Purification : Use silica gel chromatography (ethyl acetate/hexane, 3:7) or recrystallization (ethanol/water) .
What are the implications of substituent effects on fluorescence quenching?
Advanced Research Question
Electron-withdrawing groups (e.g., -CF₃) reduce fluorescence by promoting non-radiative decay. In contrast, electron-donating methoxy groups enhance quantum yield (Φ = 0.42 for 4-methoxy derivatives) .
How to design stability-indicating assays for forced degradation studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
